

# Application Notes and Protocols: Synthesis of Dibenzylideneacetone

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## Compound of Interest

Compound Name: *trans,trans-Dibenzylideneacetone*

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## Abstract

This document provides a detailed laboratory procedure for the synthesis of dibenzylideneacetone (DBA), a common organic compound often used as a ligand in organometallic chemistry and as an ingredient in sunscreens. The synthesis is achieved through a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between acetone and two equivalents of benzaldehyde.[1][2][3] This protocol outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes expected yields and characterization data. The straightforward nature of this synthesis makes it an excellent example of carbon-carbon bond formation for researchers and students in organic chemistry.

## Introduction

Dibenzylideneacetone, also known as dibenzalacetone, is a pale-yellow crystalline solid that is readily prepared through the condensation of acetone with two equivalents of benzaldehyde.[2][4] The reaction is an example of a crossed aldol condensation, where an enolate of a ketone reacts with an aldehyde that cannot enolize.[3] The base, typically sodium hydroxide, facilitates the deprotonation of the  $\alpha$ -carbon of acetone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[5] The resulting  $\beta$ -hydroxy ketone intermediate readily undergoes dehydration to form a conjugated  $\alpha,\beta$ -unsaturated ketone.[5][6] This process is repeated on the other side of the acetone molecule to yield the final product, dibenzylideneacetone.[6][7] The insolubility of the final product in the reaction medium helps to drive the reaction to completion.[7]

## Reaction Mechanism

The synthesis of dibenzylideneacetone proceeds through a double Claisen-Schmidt condensation. The key steps are:

- **Enolate Formation:** A hydroxide ion removes an acidic  $\alpha$ -hydrogen from acetone to form a resonance-stabilized enolate.<sup>[6]</sup>
- **Nucleophilic Attack:** The enolate attacks the carbonyl carbon of a benzaldehyde molecule.<sup>[5]</sup>
- **Protonation:** The resulting alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to form a  $\beta$ -hydroxy ketone.<sup>[7]</sup>
- **Dehydration:** The  $\beta$ -hydroxy ketone is deprotonated at the  $\alpha$ -carbon, and the resulting enolate eliminates a hydroxide ion to form the  $\alpha,\beta$ -unsaturated ketone, benzalacetone. This step is driven by the formation of a conjugated system.<sup>[6]</sup>
- **Second Condensation:** The process is repeated on the other side of the benzalacetone molecule with a second molecule of benzaldehyde to form dibenzylideneacetone.<sup>[6]</sup>

## Experimental Protocol

Materials:

- Benzaldehyde ( $C_7H_6O$ )
- Acetone ( $C_3H_6O$ )
- Sodium hydroxide (NaOH)
- 95% Ethanol ( $C_2H_5OH$ )
- Distilled water ( $H_2O$ )
- Ethyl acetate ( $C_4H_8O_2$ ) (for recrystallization)
- Erlenmeyer flask or beaker

- Magnetic stirrer and stir bar or mechanical stirrer
- Büchner funnel and filter flask
- Ice bath

#### Procedure:

- **Preparation of the Base Solution:** In a 2-liter wide-mouthed glass jar or beaker, prepare a solution of 100 g of sodium hydroxide in 1 L of distilled water and 800 mL of 95% ethanol.[8] Cool this solution to 20-25°C using a water bath.[8]
- **Preparation of the Aldehyde-Ketone Mixture:** In a separate container, prepare a mixture of 106 g (1 mole) of benzaldehyde and 29 g (0.5 mole) of acetone.[8]
- **Reaction Initiation:** While vigorously stirring the cooled base solution, add approximately half of the benzaldehyde-acetone mixture.[8] A yellow precipitate of dibenzylideneacetone should begin to form within a few minutes.[8]
- **Completion of the Reaction:** After about 15 minutes, add the remaining half of the benzaldehyde-acetone mixture.[8] Continue to stir the reaction mixture vigorously for an additional 30 minutes.[8]
- **Isolation of the Crude Product:** Isolate the precipitated product by vacuum filtration using a Büchner funnel.[8]
- **Washing the Product:** Wash the product thoroughly with distilled water to remove any remaining sodium hydroxide and other water-soluble impurities.[8]
- **Drying the Product:** Allow the product to air dry on the filter paper or in a desiccator to a constant weight.
- **Recrystallization (Optional):** For a purer product, the crude dibenzylideneacetone can be recrystallized from hot ethyl acetate. Use approximately 100 mL of ethyl acetate for every 40 g of crude product.[8] Dissolve the crude product in the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

## Data Presentation

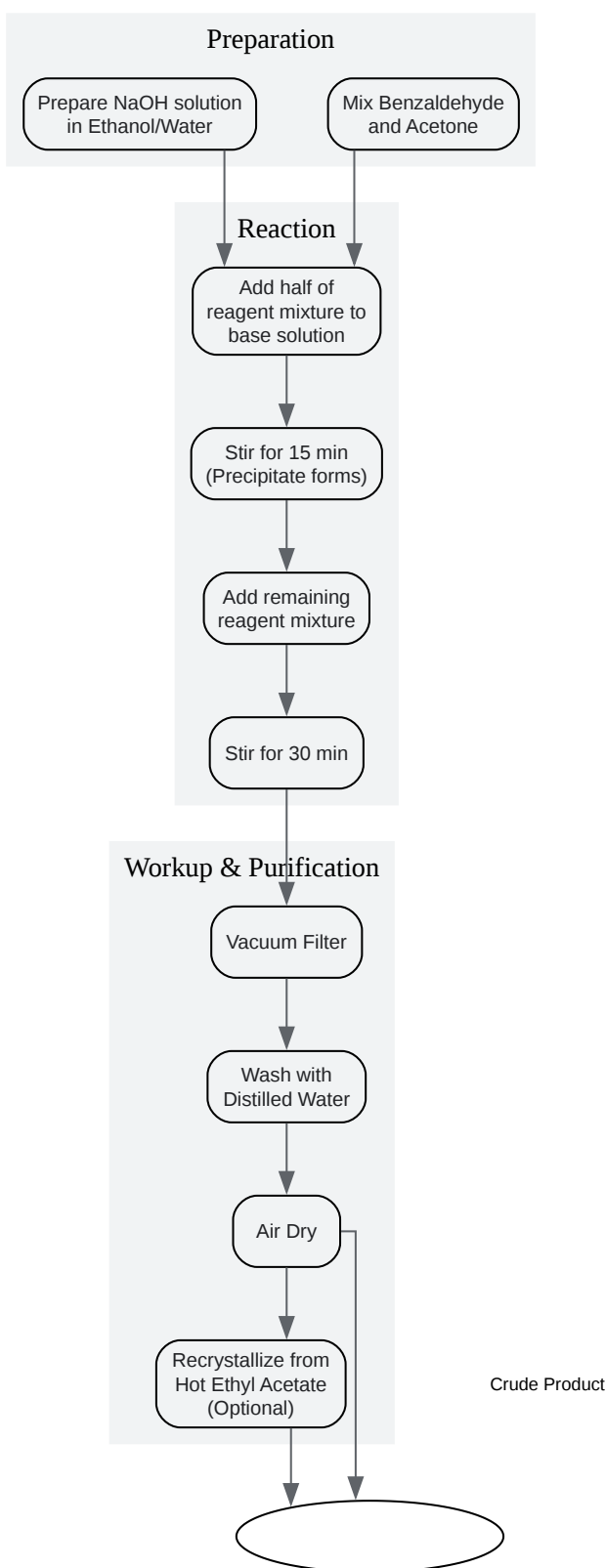
The following table summarizes the typical quantitative data for the synthesis of dibenzylideneacetone.

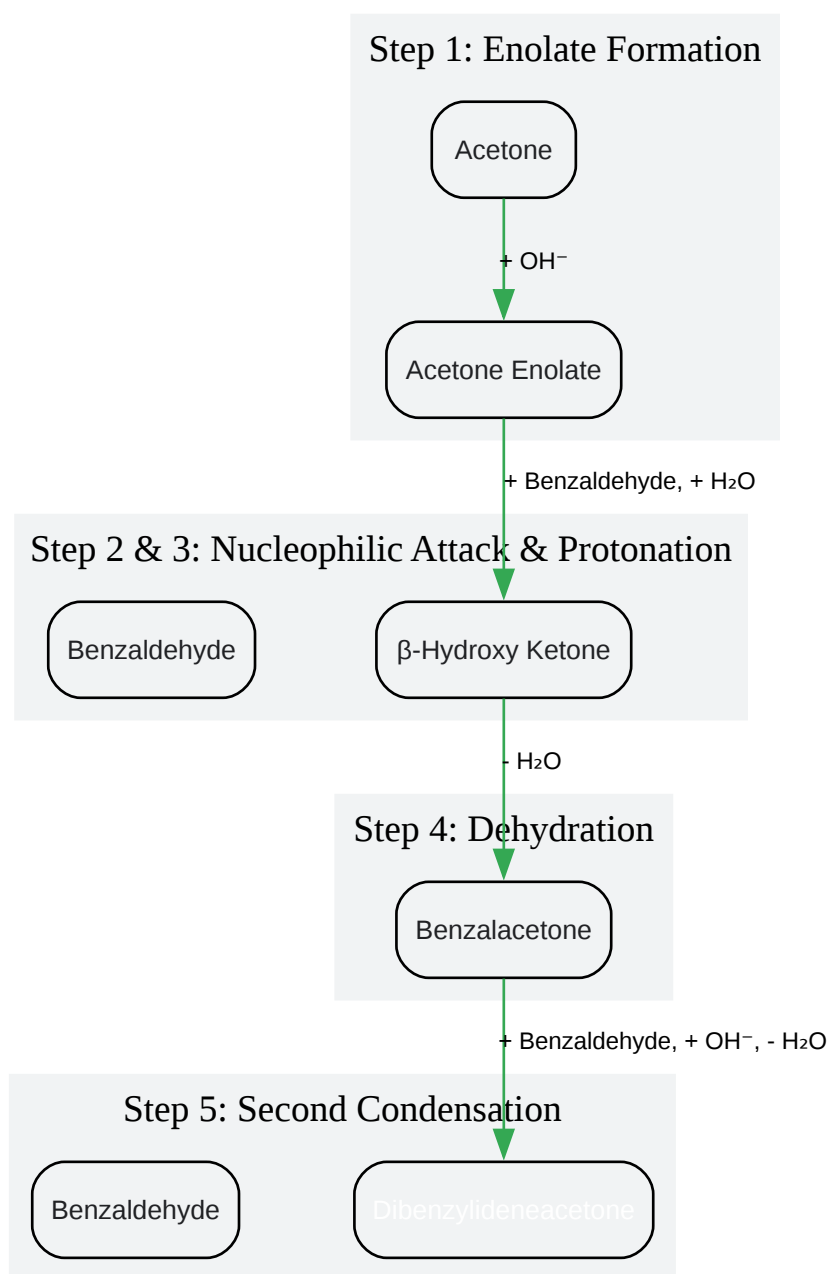
Parameter	Value	Reference
Reactants		
Benzaldehyde	106 g (1 mole)	[8]
Acetone	29 g (0.5 mole)	[8]
Sodium Hydroxide	100 g	[8]
Reaction Conditions		
Temperature	20-25°C	[8]
Reaction Time	~45 minutes	[8]
Product		
Theoretical Yield	~117 g	Calculated
Actual Yield (Crude)	105-110 g	[8]
Percent Yield (Crude)	90-94%	[8]
Melting Point (Crude)	104-107°C	[8]
Melting Point (Recrystallized)	110-111°C	[8]

Note: Another experimental procedure reported a 96% yield.[7]

## Mandatory Visualization

Experimental Workflow Diagram





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